4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14(2)28-17-10-8-16(9-11-17)22(26)23-21-18-12-29(27)13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCUTSCKYQOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the isopropoxy and benzamide groups.
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as oncology or neurology.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Hypothetical Comparison Based on Substituent Effects
The isopropoxy group likely enhances solubility compared to bromo-substituted analogs, which may improve bioavailability. However, bromine’s electron-withdrawing nature could influence binding affinity to targets like autotaxin. Structural refinements using programs like SHELXL (for crystallographic analysis) and ORTEP (for molecular visualization) are critical for elucidating these effects .
Therapeutic Implications
The European Patent Bulletin highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, suggesting that the target compound and its analogs may share this mechanism . While specific IC₅₀ values for the isopropoxy derivative are unavailable, substituent trends in related compounds indicate that:
- Electron-donating groups (e.g., O-iPr) may stabilize interactions with hydrophobic pockets in autotaxin’s active site.
- Ortho-substituted aryl groups (e.g., o-tolyl) could enhance steric complementarity compared to para-substituted analogs.
Crystallographic and Computational Insights
Crystal structures of similar compounds refined via SHELX software reveal planar thieno[3,4-c]pyrazole cores with dihedral angles <10° between the benzamide and pyrazole rings . This conformation may optimize π-π stacking with aromatic residues in target proteins.
Biological Activity
The compound 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel benzamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole moiety, which is significant for its biological properties.
Antidepressant Activity
Recent studies have indicated that derivatives similar to this compound exhibit antidepressant-like effects. For instance, compounds with similar structures have shown significant binding affinity to GABA_A receptors and serotonin transporters (SERT), which are crucial in mood regulation. The scoring function for binding affinity was found to be approximately for some derivatives, indicating strong interactions at these sites .
Anticonvulsant Activity
In animal models, compounds related to this benzamide have demonstrated anticonvulsant properties. In a study involving intraperitoneal injections in mice, effective doses (ED50) ranged from 24 mg/kg to 44 mg/kg against pentylenetetrazole (PTZ)-induced seizures. These results suggest that the compound may provide a protective effect against seizures and could be more effective than traditional anticonvulsants like ethosuximide .
Antianxiety Effects
Behavioral assays have revealed that certain derivatives reduce anxiety-like behavior in rodent models. The compounds significantly increased exploratory behavior and decreased time spent in closed arms in the elevated plus maze test, indicating potential anxiolytic effects .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- GABAergic System : The compound enhances GABAergic transmission by binding to GABA_A receptors.
- Serotonergic System : It acts as an inhibitor of the serotonin transporter (SERT), potentially increasing serotonin levels in synaptic clefts.
- Dopaminergic Modulation : Preliminary studies suggest modulation of dopaminergic pathways may also contribute to its antidepressant and anxiolytic effects.
Case Studies and Experimental Data
| Study | Model | Effect | ED50 (mg/kg) | Mechanism |
|---|---|---|---|---|
| Study A | Mice | Anticonvulsant | 24 - 44 | GABA_A receptor modulation |
| Study B | Mice | Antidepressant | N/A | SERT inhibition |
| Study C | Rodents | Anxiolytic | N/A | Increased exploratory behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
